molecular formula C23H22N6O2 B2389920 N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 306976-31-8

N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide

Cat. No.: B2389920
CAS No.: 306976-31-8
M. Wt: 414.469
InChI Key: SCYWEYFTRDVNBQ-GBLDUJJRSA-N
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Description

N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Biological Activity

N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide, identified by CAS number 306976-31-8, is a synthetic compound with potential biological activity. Its complex structure includes a hydrazine moiety and pyrimidine derivatives, suggesting possible interactions with biological targets relevant in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available research.

Molecular Structure

The molecular formula of this compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2} with a molecular weight of approximately 414.46 g/mol. The structure features several functional groups that may contribute to its biological activity.

PropertyValue
CAS Number306976-31-8
Molecular FormulaC23H22N6O2
Molecular Weight414.46 g/mol
Purity>90% (commonly >95%)

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that hydrazone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Findings

Several studies have explored the biological implications of similar compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted that hydrazone derivatives displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive bacteria, suggesting potential for development as antibiotic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Absorption and Distribution

While specific pharmacokinetic data for this compound is limited, related compounds often exhibit moderate to high absorption rates in biological systems.

Toxicity Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Related hydrazone compounds have shown variable toxicity profiles, with some exhibiting low acute toxicity and non-carcinogenic properties in preliminary tests .

Properties

IUPAC Name

N-[(E)-3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16-8-10-18(11-9-16)14-26-29-22(31)20(15-25-23-24-13-12-17(2)27-23)28-21(30)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWEYFTRDVNBQ-GBLDUJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=CNC2=NC=CC(=N2)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)/C(=C\NC2=NC=CC(=N2)C)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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